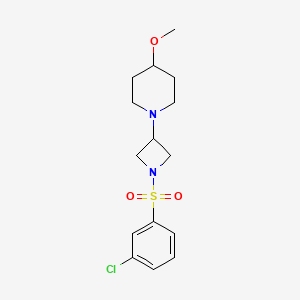

![molecular formula C18H14N2O5S B2841738 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 892852-48-1](/img/structure/B2841738.png)

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

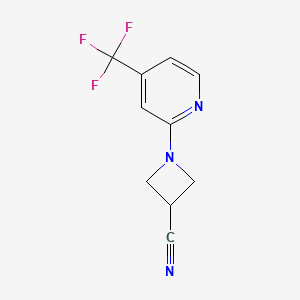

“6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine” is a compound with the CAS Number: 313223-82-4. It has a molecular weight of 208.24 and its IUPAC Name is 6,7-dihydro [1,4]dioxino [2,3-f] [1,3]benzothiazol-2-ylamine .

Synthesis Analysis

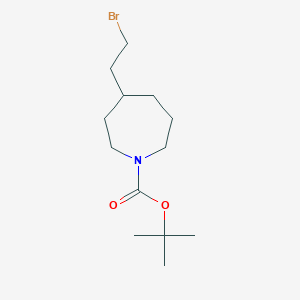

The synthesis of similar heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .Molecular Structure Analysis

The InChI Code of this compound is 1S/C9H8N2O2S/c10-9-11-5-3-6-7 (4-8 (5)14-9)13-2-1-12-6/h3-4H,1-2H2, (H2,10,11) and the InChI key is IURPFIBKOPUBIT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has good solubility in organic solvents . The compound has a number of heavy atoms: 14, aromatic heavy atoms: 9, H-bond acceptors: 3.0, and H-bond donors: 1.0 .Aplicaciones Científicas De Investigación

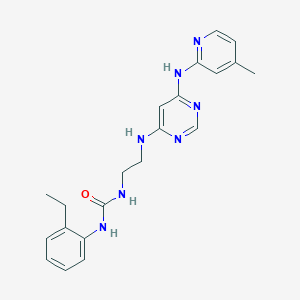

Heterocyclic Compound Synthesis

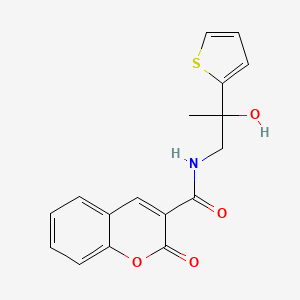

Research on compounds with similar structural features has focused on the synthesis of novel heterocyclic compounds. These compounds, due to their unique structures, have been explored for their potential biological activities, such as anti-inflammatory and analgesic properties. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were evaluated for their cyclooxygenase inhibition and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Another area of application for such compounds is in the development of antimicrobial agents. Novel analogs of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been designed, synthesized, and shown to display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity, indicating their potential as non-toxic antimicrobial agents (Palkar et al., 2017).

Organic Materials and Catalysts

The compound's structural complexity, including benzodioxine and thiazole moieties, suggests potential applications in the synthesis of organic materials. For instance, the synthesis of benzoxazines with specific linkages has been explored for their properties and the resulting thermosets' structure-property relationships. Such research indicates the compound's potential use in creating materials with tailored properties for specific applications (Lin et al., 2009).

Antioxidant Activities

Compounds with benzothiazole derivatives have been evaluated for their antioxidant activity, suggesting the potential of N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in similar applications. A new benzamide isolated from endophytic Streptomyces and its known compounds showed significant antioxidant activities, highlighting the potential for similar compounds to act as effective antioxidants (Yang et al., 2015).

Safety and Hazards

Propiedades

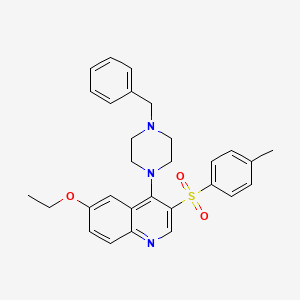

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5S/c21-17(15-9-24-11-3-1-2-4-12(11)25-15)20-18-19-10-7-13-14(8-16(10)26-18)23-6-5-22-13/h1-4,7-8,15H,5-6,9H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTXDOIXNRAYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B2841669.png)

![1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine](/img/structure/B2841671.png)

![1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2841672.png)

![2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B2841675.png)

![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B2841678.png)